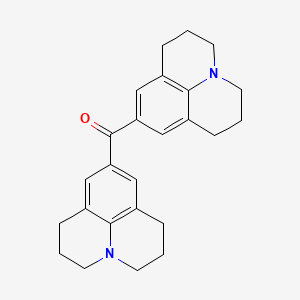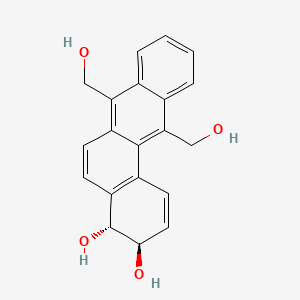
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol typically involves multi-step organic reactions. One common approach might include:
Formation of the polycyclic aromatic core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Addition of methanol groups: This can be done through reactions such as the reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Methods like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives with reduced aromaticity.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: A simpler polycyclic aromatic hydrocarbon without hydroxyl or methanol groups.
3,4-Dihydroxybenz(a)anthracene: Lacks the methanol groups but has similar hydroxylation.
7,12-Dimethylbenz(a)anthracene: Contains methyl groups instead of methanol groups.
Propriétés
Numéro CAS |
69260-85-1 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(3R,4R)-7,12-bis(hydroxymethyl)-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,18,20-24H,9-10H2/t18-,20-/m1/s1 |
Clé InChI |
MSEPVWJAXDXICK-UYAOXDASSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=C[C@H]([C@@H]4O)O)CO |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(C4O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


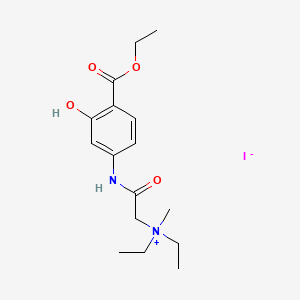
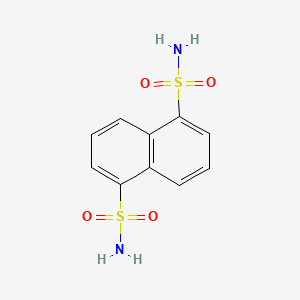
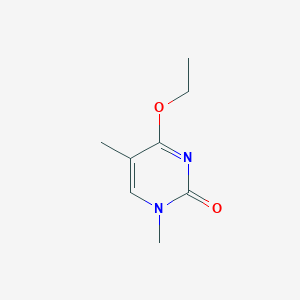
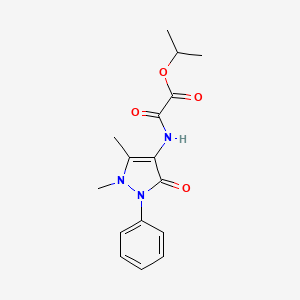

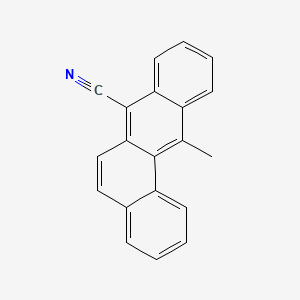

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
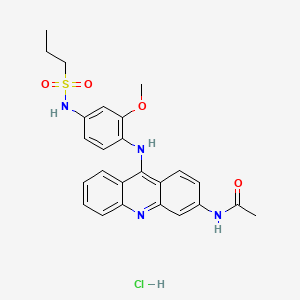
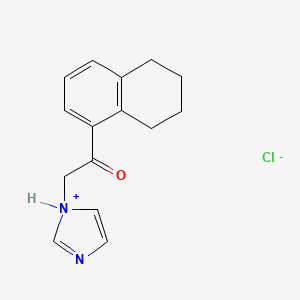

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
